molecular formula C14H23N3O14P2-2 B1262436 4-CDP-2-C-methyl-D-erythritol(2-)

4-CDP-2-C-methyl-D-erythritol(2-)

Cat. No. B1262436
M. Wt: 519.29 g/mol
InChI Key: YFAUKWZNPVBCFF-XHIBXCGHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-CDP-2-C-methyl-D-erythritol(2-) is dianion of 4-CDP-2-C-methyl-D-erythritol arising from deprotonation of the diphosphate OH groups;  major species at pH 7.3. It is a conjugate base of a 4-CDP-2-C-methyl-D-erythritol.

Scientific Research Applications

Enzyme Structure and Antimicrobial Development

The enzyme 4-CDP-2-C-methyl-D-erythritol (CDP-ME) kinase, crucial in the non-mevalonate pathway of isoprenoid biosynthesis, has been structurally characterized, revealing insights for antimicrobial development. This pathway, absent in humans, is pivotal in several pathogenic microorganisms, making it a significant target for novel antimicrobial compounds (Wada et al., 2003).

Chemical Synthesis and Pathway Analysis

The formal synthesis of CDP-ME from D-(+)-arabitol has been reported, facilitating in-depth studies of the non-mevalonate pathway, which is critical in the antimicrobial development due to its absence in higher animals, including humans (Odejinmi et al., 2012).

Chemoenzymatic Synthesis for Drug Discovery

A chemoenzymatic synthesis of CDP-ME has been developed, providing a valuable substrate for high-throughput screening to identify inhibitors in drug discovery efforts (Narayanasamy et al., 2008).

Enzyme Characterization for Drug Development

The purification and characterization of CDP-ME kinase from bacterial pathogens have been accomplished. This work is critical for understanding bacterial survival mechanisms and developing high throughput screens for antimicrobial drugs, especially targeting M. tuberculosis (Eoh et al., 2009).

Structural Studies for Antimicrobial Strategies

Structural studies of CDP-ME kinase from Mycobacterium tuberculosis provide essential insights for anti-M. tuberculosis drug discovery. These studies highlight the enzyme's crucial role in the survival of this pathogenic bacterium and its potential as a drug target (Shan et al., 2011).

Kinetic Studies for Targeted Drug Design

Kinetic studies of M. tuberculosis enzymes in the MEP pathway, including the synthesis of CDP-ME 2-phosphate, offer vital information for targeted drug design against pathogenic bacteria (Narayanasamy et al., 2010).

properties

Molecular Formula

C14H23N3O14P2-2

Molecular Weight

519.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate

InChI

InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/p-2/t7-,8-,10-,11-,12-,14+/m1/s1

InChI Key

YFAUKWZNPVBCFF-XHIBXCGHSA-L

Isomeric SMILES

C[C@](CO)([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)O

Canonical SMILES

CC(CO)(C(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O

synonyms

4-diphosphocytidyl-2-C-methylerythritol
4-diphosphocytidyl-2C-methyl-D-erythritol
4-DPCME

Origin of Product

United States

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